

HPLC method development for N-(5-bromoquinolin-8-yl)acetamide purity

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Compound of Interest

Compound Name: *N*-(5-bromoquinolin-8-yl)acetamide

Cat. No.: B188033

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An Application Note: A Stability-Indicating RP-HPLC Method for Purity Determination of **N-(5-bromoquinolin-8-yl)acetamide**

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for **N-(5-bromoquinolin-8-yl)acetamide**. **N-(5-bromoquinolin-8-yl)acetamide** is a key intermediate in pharmaceutical synthesis, where its purity is a critical quality attribute.[1] The method developed herein is capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products generated under various stress conditions. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing.[2][3]

Introduction and Rationale

N-(5-bromoquinolin-8-yl)acetamide is an aromatic amine derivative whose structural backbone is prevalent in many biologically active compounds. As an intermediate in multi-step syntheses, its purity directly impacts the quality and safety of the final drug substance. A reliable analytical method is therefore essential to quantify the main component and detect any impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity.^[4] Specifically, a stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, a requirement for regulatory submissions.^{[5][6]} This guide explains the causal logic behind the selection of chromatographic parameters, the execution of forced degradation studies to ensure specificity, and the rigorous validation process required to establish a trustworthy analytical procedure.

Analyte Properties and Initial Method Design

A successful method development strategy begins with an understanding of the analyte's physicochemical properties.

- **Structure:** **N-(5-bromoquinolin-8-yl)acetamide** possesses a hydrophobic quinoline core, a polar acetamide group, and a basic nitrogen atom within the quinoline ring.
- **Solubility:** It is soluble in organic solvents like ethanol and dimethyl sulfoxide, and slightly soluble in water, making it an ideal candidate for reversed-phase chromatography.^[1]
- **Chromophore:** The conjugated aromatic system of the quinoline ring provides strong UV absorbance, enabling sensitive detection. A UV scan (200-400 nm) of a dilute standard solution in methanol revealed a maximum absorbance (λ_{max}) at approximately 254 nm, which was selected for detection.^[7]

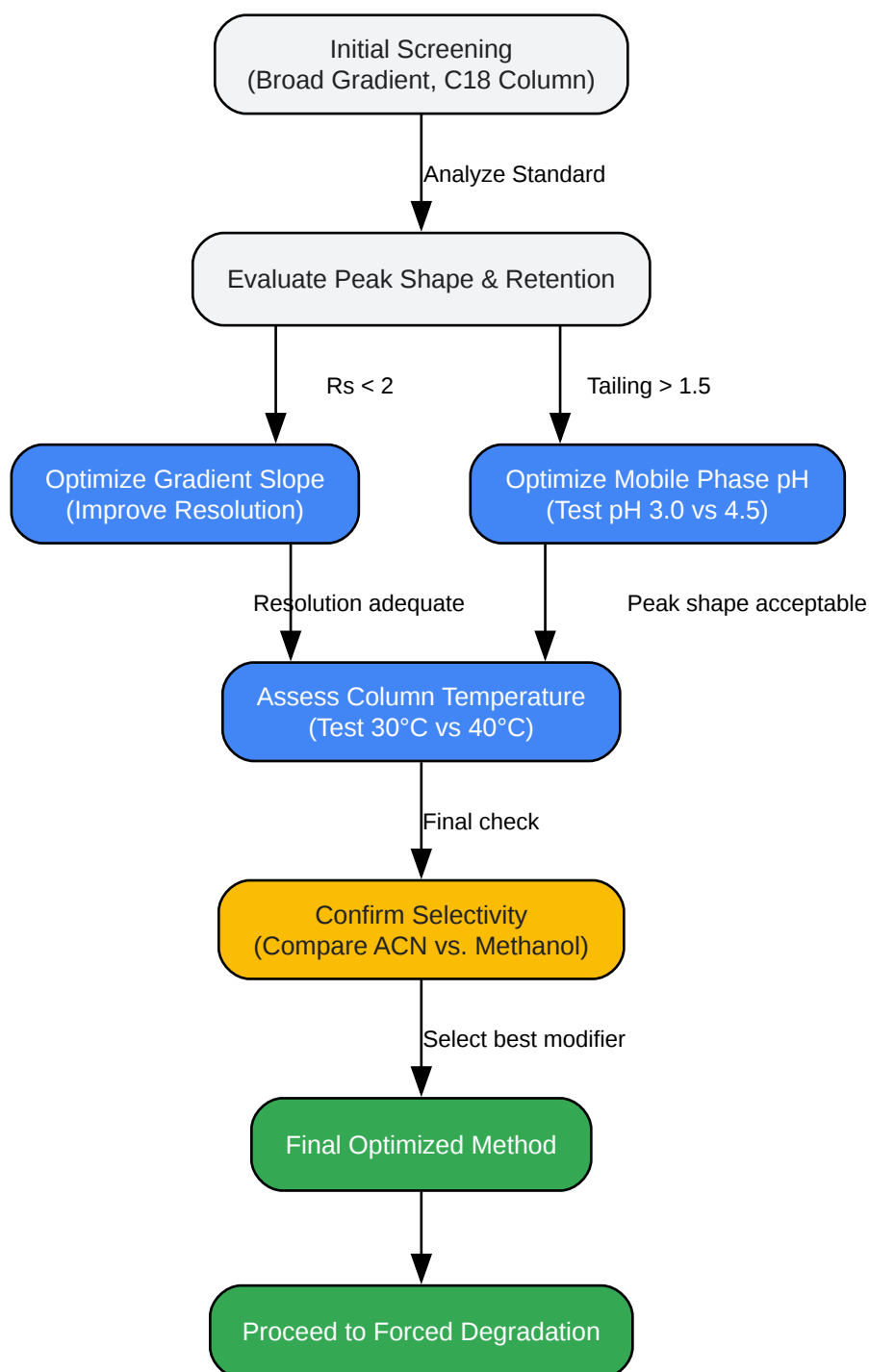
Based on these properties, the following initial choices were made:

- **Technique:** Reversed-Phase HPLC (RP-HPLC) was selected for its versatility in separating compounds with mixed polarity.^{[8][9]}
- **Stationary Phase:** A C18 column (e.g., 250 mm x 4.6 mm, 5 μm) was chosen as the primary column. Its non-polar nature provides strong hydrophobic interactions with the quinoline ring. A Phenyl-Hexyl column was identified as a potential alternative to leverage π - π interactions for different selectivity.^{[7][10]}
- **Mobile Phase:**

- Organic: Acetonitrile (ACN) was chosen over methanol for its lower viscosity and superior UV transparency at low wavelengths.[8][11]
- Aqueous & pH Control: The basic quinoline nitrogen requires pH control to ensure protonation and prevent peak tailing.[11] A buffer concentration of 10-50 mM is generally sufficient.[11] An ammonium formate buffer at pH 3.5 was selected. This volatile buffer is also compatible with mass spectrometry (MS), offering flexibility for future impurity identification.[12]
- Elution: A gradient elution was chosen to ensure separation of impurities with a wide range of polarities and to maintain a sharp peak for the main analyte.[13]

Part 1: Method Development and Optimization Workflow

The goal of method development is to achieve adequate resolution ($R_s > 2$) between the main peak and all potential impurities with good peak symmetry (Tailing Factor ≤ 2.0).



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Caption: Workflow for HPLC method development and optimization.

Experimental Protocol: Optimization

- Initial Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 μ m
- Mobile Phase A: 20 mM Ammonium Formate, pH 3.5 in Water
- Mobile Phase B: Acetonitrile (ACN)
- Flow Rate: 1.0 mL/min
- Column Temp: 30 $^{\circ}$ C
- Detection: 254 nm
- Injection Volume: 10 μ L
- Gradient: 10% to 90% B over 20 min, hold 5 min, return to 10% B and equilibrate for 5 min.
- Gradient Optimization: The initial broad gradient was refined to a shallower slope around the elution time of the main peak and key impurities to maximize resolution.
- Final Optimized Method: Through systematic evaluation, the following conditions were found to provide the best separation.

Parameter	Final Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	20 mM Ammonium Formate, pH 3.5
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Column Temp.	35 °C
Detection	254 nm
Injection Vol.	10 µL
Gradient	0-5 min: 20% B, 5-25 min: 20% to 70% B, 25-30 min: 70% to 90% B, 30-32 min: 90% B, 32.1-40 min: 20% B (Equilibration)

Part 2: Forced Degradation Studies

Forced degradation (stress testing) is essential to demonstrate the specificity and stability-indicating nature of the method.^{[4][5]} The goal is to achieve a target degradation of 5-20% to ensure that potential degradation products are generated without forming secondary, irrelevant products from over-stressing the molecule.^[14]

Protocols for Stress Conditions

A stock solution of **N-(5-bromoquinolin-8-yl)acetamide** (1 mg/mL) was used for solution-state studies.

- Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1.0 M NaOH.^[14]
- Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1.0 M HCl.^[14]
- Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.^[14]

- Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 48 hours. Dissolve in diluent for analysis.[15]
- Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is stored in the dark.[16]

Summary of Forced Degradation Results

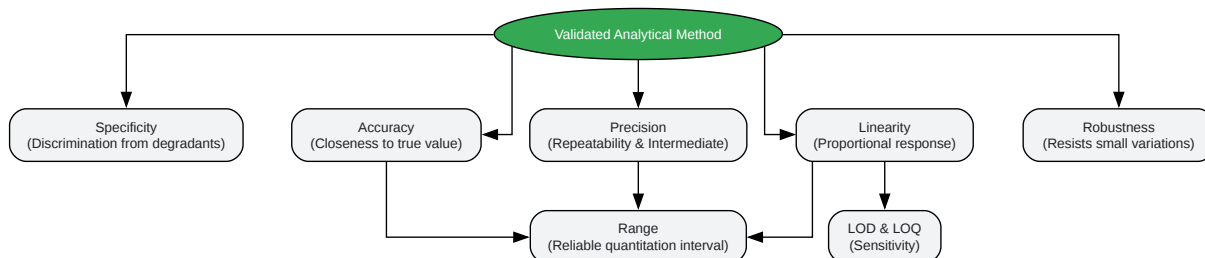
The stressed samples were analyzed using the final optimized method with a Photodiode Array (PDA) detector to assess peak purity.

Stress Condition	% Degradation	No. of Degradants	Peak Purity
Acid Hydrolysis (1M HCl, 80°C)	~15.2%	2	Pass
Base Hydrolysis (1M NaOH, 80°C)	~18.5%	3	Pass
Oxidation (6% H ₂ O ₂ , RT)	~9.8%	1	Pass
Thermal (Solid, 105°C)	~5.1%	1	Pass
Photolytic (ICH Q1B)	~6.5%	2	Pass
Control Sample	No Degradation	0	Pass

The results confirm that the method can effectively separate the intact API from all degradation products formed under various stress conditions. The peak purity analysis passed in all cases, confirming the specificity of the method.

Part 3: Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][17]



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Caption: Interrelationship of validation parameters as per ICH Q2(R1).

Validation Results Summary

- **Specificity:** Achieved. No interference from blanks, impurities, or degradation products at the retention time of the analyte peak.
- **Linearity:** The method was linear over a concentration range of 50% to 150% of the target assay concentration (e.g., 0.05 to 0.15 mg/mL).

Parameter	Result	Acceptance Criteria
Concentration Range	0.05 - 0.15 mg/mL	-
Correlation Coefficient (r^2)	0.9997	≥ 0.999
Y-intercept	Minimal	Close to origin

- **Accuracy (Recovery):** Accuracy was determined by analyzing samples spiked with the analyte at three concentration levels (80%, 100%, 120%).

Spike Level	Mean Recovery (%)	%RSD (n=3)	Acceptance Criteria
80%	99.6%	0.45%	98.0 - 102.0%
100%	100.3%	0.31%	98.0 - 102.0%
120%	100.8%	0.52%	98.0 - 102.0%

- Precision:
 - Repeatability (Intra-day): The %RSD for six replicate preparations was 0.68%.
 - Intermediate Precision (Inter-day): The %RSD between two analysts on two different days was 0.95%.
 - Acceptance Criteria: %RSD \leq 2.0%.
- LOD & LOQ:
 - Limit of Detection (LOD): 0.1 $\mu\text{g/mL}$ (based on S/N = 3)
 - Limit of Quantitation (LOQ): 0.3 $\mu\text{g/mL}$ (based on S/N = 10)
- Robustness: The method was found to be robust against minor deliberate variations in flow rate (± 0.1 mL/min), column temperature ($\pm 2^\circ\text{C}$), and mobile phase pH (± 0.2 units), with no significant impact on system suitability parameters.

Part 4: Final Standard Operating Procedure (SOP)

This SOP is for the quantitative determination of purity of **N-(5-bromoquinolin-8-yl)acetamide**.

- Reagents & Materials:
 - **N-(5-bromoquinolin-8-yl)acetamide** Reference Standard
 - HPLC Grade Acetonitrile
 - HPLC Grade Water

- Ammonium Formate (ACS Grade)
- Formic Acid (ACS Grade)
- Volumetric flasks, pipettes, and autosampler vials.
- Chromatographic Conditions: Refer to the "Final Optimized Method" table in Part 1.
- Preparation of Solutions:
 - Mobile Phase A: Accurately weigh and dissolve ammonium formate in HPLC grade water to a final concentration of 20 mM. Adjust pH to 3.5 with formic acid. Filter through a 0.45 μm filter.[9]
 - Diluent: Mobile Phase A and Acetonitrile (50:50 v/v).
 - Standard Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
 - Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
- System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is suitable for use if the following criteria are met.

SST Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates (N)	≥ 5000
%RSD for Peak Area	$\leq 2.0\%$

- Procedure: Inject the blank (diluent), standard, and sample solutions into the chromatograph. Calculate the % Purity of the sample using the peak areas obtained.

Conclusion

A highly specific, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity determination of **N-(5-bromoquinolin-8-yl)acetamide**. The method meets all the requirements set forth by the ICH Q2(R1) guideline. Its proven performance during forced degradation studies confirms its suitability for stability testing, and its precision and accuracy make it an ideal tool for routine quality control in a pharmaceutical development environment.

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